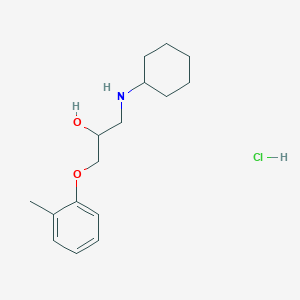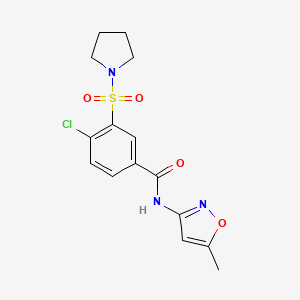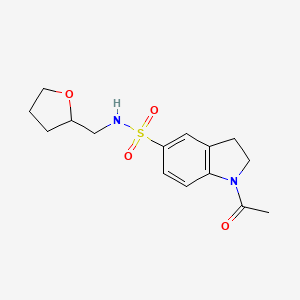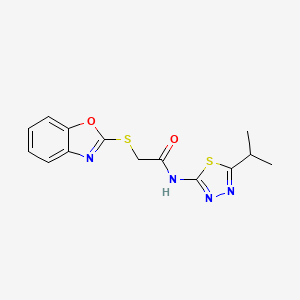
1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride
描述
1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptors.
作用机制
1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 works by selectively blocking the β2-adrenergic receptors, which are found in various tissues throughout the body, including the lungs, heart, and skeletal muscle. By blocking these receptors, 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 inhibits the effects of β2-adrenergic agonists, such as adrenaline and noradrenaline, which are responsible for the activation of the sympathetic nervous system.
Biochemical and Physiological Effects:
1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 can inhibit the activation of β2-adrenergic receptors by various agonists, such as isoproterenol and salbutamol. In vivo studies have shown that 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 can block the bronchodilatory effects of β2-adrenergic agonists, such as salbutamol, in animal models of asthma. Additionally, 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 has been shown to inhibit the lipolytic effects of β2-adrenergic agonists in adipose tissue.
实验室实验的优点和局限性
1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 has several advantages for use in lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which allows for the specific investigation of β2-adrenergic receptor function without interference from other receptor subtypes. Additionally, 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 is available in both in vitro and in vivo formulations, which allows for the investigation of β2-adrenergic receptor function in various experimental settings.
One limitation of 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 is that it is a relatively potent antagonist, which can lead to off-target effects at high concentrations. Additionally, the use of 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 in in vivo experiments can be complicated by its relatively short half-life and rapid metabolism.
未来方向
There are several future directions for research involving 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551. One area of interest is the investigation of the role of β2-adrenergic receptors in the regulation of glucose metabolism and insulin sensitivity. Additionally, further research is needed to better understand the mechanisms underlying the bronchodilatory effects of β2-adrenergic agonists and the role of β2-adrenergic receptors in the pathophysiology of asthma. Finally, the development of more selective and longer-acting β2-adrenergic receptor antagonists may provide new opportunities for the treatment of various diseases and conditions.
科学研究应用
1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptors. It is commonly used in in vitro and in vivo experiments to investigate the role of β2-adrenergic receptors in various physiological processes, such as cardiovascular function, respiratory function, and metabolism.
属性
IUPAC Name |
1-(cyclohexylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13-7-5-6-10-16(13)19-12-15(18)11-17-14-8-3-2-4-9-14;/h5-7,10,14-15,17-18H,2-4,8-9,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEICUUTQZSEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CNC2CCCCC2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl {4-[(2-chlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B4395366.png)
![3-ethoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile](/img/structure/B4395369.png)


![2-[4-(anilinomethyl)-2-chlorophenoxy]acetamide](/img/structure/B4395404.png)
![3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4395407.png)
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfonyl)-4-pyrimidinecarboxamide](/img/structure/B4395411.png)
![4-bromo-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4395427.png)

![[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4395434.png)
![2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(methylthio)benzamide](/img/structure/B4395435.png)
![8-(4-isopropyl-2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4395437.png)

![2-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4395446.png)